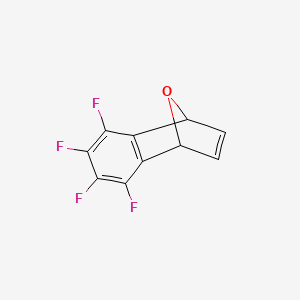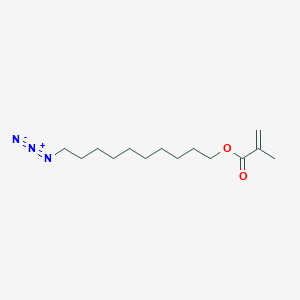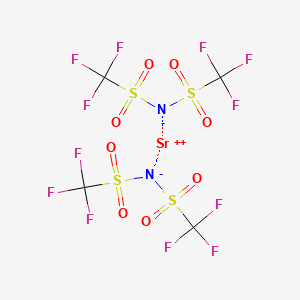![molecular formula C48H45F12N3O5PPdS+ B6301835 [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) CAS No. 1810068-35-9](/img/structure/B6301835.png)
[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)” is a highly complex chemical entity It consists of multiple functional groups and elements, including palladium, which is often used in catalysis
Wirkmechanismus
Target of Action
Palladacycle Gen. 4, also known as SPhos Palladacycle Gen. 4, is a type of palladacycle . Palladacycles are complexes containing at least one carbon-palladium bond . They are intermediates in many palladium-catalyzed transformations . The primary targets of Palladacycle Gen. 4 are the carbon atoms in organic compounds .
Mode of Action
Palladacycle Gen. 4 interacts with its targets through a process known as cyclopalladation . This process involves the formation of a carbon-palladium bond, which is a key step in many palladium-catalyzed transformations . The interaction of Palladacycle Gen. 4 with its targets results in the formation of new carbon-carbon or carbon-heteroatom bonds .
Biochemical Pathways
Palladacycle Gen. 4 affects various biochemical pathways, primarily those involving carbon-carbon and carbon-heteroatom bond formations . These pathways are crucial in organic synthesis, including the synthesis of complex organic molecules . The downstream effects of these pathways can lead to the formation of a wide range of organic compounds .
Pharmacokinetics
Instead, it facilitates chemical reactions without being consumed in the process .
Result of Action
The molecular and cellular effects of Palladacycle Gen. 4’s action primarily involve the formation of new carbon-carbon or carbon-heteroatom bonds . This can lead to the synthesis of a wide range of organic compounds . In some cases, Palladacycle Gen. 4 has been shown to induce apoptotic cell death in certain cancer cells .
Action Environment
The action, efficacy, and stability of Palladacycle Gen. 4 can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . For example, the presence of a suitable base is necessary for the cyclopalladation process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise conditions. The process might include:
Formation of the Phosphanium Salt: This step could involve the reaction of a phosphine with an appropriate halide under controlled temperature and pressure.
Introduction of Methanesulfonic Acid: This step might require the use of methanesulfonyl chloride in the presence of a base to form the methanesulfonic acid derivative.
Formation of the Palladium Complex: This step could involve the reaction of the phosphanium salt with a palladium precursor, such as palladium chloride, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino groups.
Reduction: Reduction reactions could occur at the palladium center, especially in catalytic cycles.
Substitution: The compound might participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halides, nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce palladium(0) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The palladium center suggests potential use in catalytic reactions, such as cross-coupling reactions.
Material Science: The compound’s unique structure might be explored for creating novel materials with specific properties.
Biology
Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving palladium.
Drug Development: Its complex structure might be investigated for potential therapeutic applications.
Medicine
Diagnostic Agents: The compound might be used in imaging techniques due to its unique properties.
Therapeutic Agents: Research might explore its potential as a therapeutic agent in treating specific diseases.
Industry
Manufacturing: The compound could be used in the manufacturing of advanced materials.
Environmental Applications: Its catalytic properties might be harnessed for environmental remediation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,6-bis(dimethylamino)phenyl]phosphanium Compounds: These compounds share the phosphanium core and might exhibit similar catalytic properties.
Palladium Complexes: Other palladium complexes might be compared in terms of their catalytic efficiency and stability.
Methanesulfonic Acid Derivatives: These compounds might be compared in terms of their reactivity and applications.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and elements. This complexity might confer unique properties, such as enhanced catalytic activity or specific interactions with biological targets.
Eigenschaften
IUPAC Name |
[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHWNJDFGWFOD-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H45F12N3O5PPdS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)
![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)



![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)


![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)
